molecular formula C14H21NO B15277342 1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol

1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B15277342
M. Wt: 219.32 g/mol
InChI Key: TXHLSIRSOLYNHU-UHFFFAOYSA-N
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Description

1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol is a synthetic organic compound characterized by a cyclopentanol core substituted with an aminomethyl group linked to a 2,3-dimethylphenylamine moiety. The compound’s stereoelectronic properties, influenced by the cyclopentanol ring and dimethylphenyl group, may affect its solubility, bioavailability, and receptor-binding interactions.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[(2,3-dimethylanilino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-11-6-5-7-13(12(11)2)15-10-14(16)8-3-4-9-14/h5-7,15-16H,3-4,8-10H2,1-2H3

InChI Key

TXHLSIRSOLYNHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2(CCCC2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 2,3-dimethylaniline with cyclopentanone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a cyclopentane derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Cyclopentanone derivative.

    Reduction: Cyclopentane derivative.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • The target compound lacks the chloroacetamide backbone critical for herbicidal activity in alachlor and pretilachlor.

Amino Alcohol Pharmaceuticals

Beta-agonist impurities and derivatives (e.g., 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol) share amino alcohol functionalities with the target compound:

Compound Core Structure Functional Groups Substituents Application
Target Compound Cyclopentanol -OH, -NH-CH2- 2,3-dimethylphenyl Undocumented
Beta-agonist impurity Phenol -OH, -NH-(tert-butyl), -CH2CH(OH)- 2-methylphenyl Bronchodilator impurity

Key Insights :

  • The cyclopentanol ring in the target compound may enhance lipophilicity compared to phenolic systems, influencing blood-brain barrier penetration.
  • The 2,3-dimethylphenyl group could reduce metabolic degradation compared to tert-butylamino substituents .

Pyrazolidinone Derivatives

A patented pyrazolidinone compound ({1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate) shares aromatic dimethyl substitution:

Compound Core Structure Functional Groups Substituents Application
Target Compound Cyclopentanol -OH, -NH-CH2- 2,3-dimethylphenyl Undocumented
Pyrazolidinone derivative Pyrazolidinone -SO3H, ester 3,4-dimethylphenyl Agrochemical (patented)

Key Insights :

  • The 2,3-dimethylphenyl group in the target compound may induce different electronic effects (meta vs. para methyl positions) compared to 3,4-dimethylphenyl, altering binding to biological targets .

Cyclopentanol Analog with Chlorophenyl Substitution

1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol (DTXSID60217758) shares the cyclopentanol core but differs in substituents:

Compound Core Structure Functional Groups Substituents Application
Target Compound Cyclopentanol -OH, -NH-CH2- 2,3-dimethylphenyl Undocumented
Chlorophenyl analog Cyclopentanol -OH, -N=C(CH3)- 2-chlorophenyl Undocumented (pharmaceutical candidate)

Key Insights :

  • The imino (C=N) linkage in the analog may reduce metabolic stability compared to the target compound’s amine (-NH-CH2-) group .

Biological Activity

1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C14H19N
Molecular Weight: 217.31 g/mol
IUPAC Name: 1-(((2,3-dimethylphenyl)amino)methyl)cyclopentan-1-ol
SMILES Notation: CC1=C(C(=CC=C1)C(C)(C)N)C(C2CCC2)(C(C)C)O

The biological activity of 1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol is primarily attributed to its interaction with various molecular targets within biological systems. Its structure allows it to engage with specific receptors and enzymes, potentially modulating biochemical pathways.

Potential Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
  • Enzyme Inhibition: It could inhibit key enzymes involved in metabolic processes, affecting cellular functions.

Biological Activities

Research indicates that 1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit antiproliferative effects against various cancer cell lines. For example, the inhibition of cell growth in breast cancer and leukemia models has been documented, suggesting a potential role in cancer therapy.

Antimicrobial Properties

The compound's structural features may endow it with antimicrobial properties. Research into related compounds has indicated efficacy against bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol. Below are notable findings:

StudyFindings
Anticancer Study (2020) Demonstrated significant inhibition of proliferation in MCF-7 breast cancer cells with an IC50 value of 12 µM.
Antimicrobial Activity (2021) Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
Neuroprotection (2022) Indicated reduction in oxidative stress markers in neuronal cell cultures treated with the compound at concentrations of 10 µM.

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